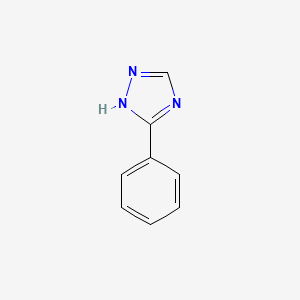

3-Phenyl-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMLZIFRPNYAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187271 | |

| Record name | 1H-1,2,4-Triazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3357-42-4 | |

| Record name | 5-Phenyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3357-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003357424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and reaction pathways for 3-Phenyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details established synthetic routes, including the Pellizzari and Einhorn-Brunner reactions, as well as modern microwave-assisted methods. It is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and exploration of 1,2,4-triazole derivatives.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several established methods. The choice of a particular pathway often depends on the availability of starting materials, desired yield, and reaction conditions. The most prominent methods involve the cyclization of phenyl-containing precursors.

Pellizzari Reaction

The Pellizzari reaction is a classic method for the synthesis of 1,2,4-triazoles involving the condensation of a benzoylhydrazide with formamide. This reaction typically requires high temperatures to drive the cyclization and dehydration steps.

Reaction Pathway:

The reaction proceeds through the initial formation of an N-acylamidrazone intermediate from the reaction of benzoylhydrazide and formamide. This intermediate then undergoes intramolecular cyclization with the elimination of water to form the 1,2,4-triazole ring.

Spectroscopic and Characterization Guide for 3-Phenyl-1H-1,2,4-triazole and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization methods for 3-Phenyl-1H-1,2,4-triazole. Due to the limited availability of a complete, consolidated experimental dataset for this compound in publicly accessible literature, this guide presents a comprehensive summary of spectroscopic data for closely related analogs and derivatives. This comparative approach offers valuable insights into the expected spectral characteristics of the target compound and serves as a practical reference for the characterization of novel 1,2,4-triazole derivatives.

Spectroscopic Data of 1,2,4-Triazole Derivatives

The following tables summarize the key spectroscopic data for various phenyl-substituted 1,2,4-triazole derivatives. These compounds share structural similarities with this compound and provide a reliable indication of the expected spectral features.

Table 1: ¹H NMR Spectroscopic Data of Phenyl-Substituted 1,2,4-Triazole Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| N-[5-(phenyl)-1H-1,2,3-triazol-1-yl]isonicotinamide | - | 5.32 (s, 1H, CH of triazole), 7.64-7.85 (m, 6H, aromatic protons), 8.06 (m, 2H, aromatic protons), 11.83 (s, 1H, CONH)[1] |

| 3-Phenyl-6,7-dihydro-5H-[1][2][3]triazolo[3,4-b][2][4]thiazine | CDCl₃ | 8.04 (d, J = 7.6 Hz, 2H), 7.58 (t, J = 7.2 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 4.48 (t, J = 6.0 Hz, 2H), 3.56 (t, J = 6.4 Hz, 2H), 2.36–2.30 (m, 2H) |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.73 (2 H, d, J = 8 Hz, Ar-H), 7.63 (1 H, s, C=CH), 7.43-7.21 (7 H, m, Ar-H,), 5.58 (2 H, s, CH₂)[5] |

| N-(5-(4'-nitrophenyl)-1H-1,2,3-triazol-1-yl) isonicotinamide | - | 5.85 (s, 1H, CH of triazole), 7.54-7.80 (m, 8H, aromatic C-H), 11.02 (s, 1H, CONH)[6] |

Table 2: ¹³C NMR Spectroscopic Data of Phenyl-Substituted 1,2,4-Triazole Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-Phenyl-6,7-dihydro-5H-[1][2][3]triazolo[3,4-b][2][4]thiazine | CDCl₃ | 165.41, 151.77, 132.12, 129.00, 128.60, 127.44, 61.68, 30.84, 28.49 |

| 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | CDCl₃ | 147, 134, 133, 129.21, 129.11, 129.01, 128.87, 128.11, 126, 119, 54[5] |

| 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | CDCl₃ | 147, 146, 136, 134, 129.33, 129.09, 128, 126, 124, 121, 54[5] |

| (Z)-styrylsulfonylmethyl)-5-amino-1,2,4-triazole derivative | CDCl₃/DMSO-d₆ | 59.3 (CH₂), 125.8 (C-HB), 135.2 (C-HA), 156.6 (C-3), 160.4 (C-5), 129.8, 130.4, 130.9, 137.6 (aromatic carbons)[3] |

Table 3: IR Spectroscopic Data of Phenyl-Substituted 1,2,4-Triazole Analogs

| Compound | Sample Prep | Characteristic Absorption Bands (ν, cm⁻¹) |

| N-[5-(p-chlorophenyl)-1H-1,2,3-triazol-1-yl]isonicotinamide | KBr | 3328 (NH stretching), 3067 (aromatic CH stretching), 1664 (C=O stretching), 1562 (>C=N stretching), 1450 (aromatic C=C stretching), 1334 (C-N stretching), 818 (C-Cl stretching)[1] |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | KBr | 3133, 3065 (Ar-H), 1458 (CH₂), 1219 (N-N=N), 1074 (C-N), 841 (=C-H oop, triazole ring), 766, 694[5] |

| General 1,2,4-Triazoles | - | 1570-1550 (N=N), 1600-1411 (C=N)[7] |

Table 4: Mass Spectrometry Data of Phenyl-Substituted 1,2,4-Triazole Analogs

| Compound | Ionization Method | Key Fragments (m/z) |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | EI (70 eV) | 235 (M+), 234 (M-H), 207 (M-N₂), 116, 104, 91 (base peak), 77, 65, 51 |

| 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | EI | 269 (M+), 271 (M+2), 268 (M-H), 241 (M-N₂), 178, 149, 123, 104, 91 (base peak)[5] |

| Unsubstituted 1H-1,2,4-triazole | EI | 69 (M+), 42 (M-HCN)[8] |

Experimental Protocols

The following sections detail generalized experimental procedures for the spectroscopic characterization of 1,2,4-triazole derivatives. These protocols are based on standard laboratory practices and may be adapted based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Samples are typically dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at frequencies ranging from 300 to 500 MHz for ¹H and 75 to 125 MHz for ¹³C.[5]

-

Data Acquisition : Standard pulse sequences are used for one-dimensional ¹H and ¹³C{¹H} NMR. Two-dimensional experiments such as COSY, HSQC, and HMBC can be employed for more detailed structural elucidation.

-

Data Processing : The acquired Free Induction Decay (FID) is processed by Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[2]

-

Instrumentation : An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.[2]

-

Data Analysis : The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL for techniques like Electrospray Ionization (ESI).[2] For Electron Ionization (EI), the sample is introduced directly or via gas chromatography.

-

Instrumentation : A variety of mass spectrometers can be used, including those with ESI or EI sources.[4][5]

-

Data Acquisition : For ESI-MS, the sample solution is infused into the ion source. For EI-MS, the sample is vaporized and bombarded with electrons (typically at 70 eV).[5]

-

Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to deduce its structure from the fragmentation pattern.

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel 1,2,4-triazole derivative.

This guide provides a foundational understanding of the spectroscopic characterization of this compound and its analogs. The presented data and protocols are intended to assist researchers in the identification and structural elucidation of this important class of heterocyclic compounds.

References

- 1. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. article.sapub.org [article.sapub.org]

- 7. ijsr.net [ijsr.net]

- 8. benchchem.com [benchchem.com]

Chemical and physical properties of 3-Phenyl-1H-1,2,4-triazole

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Phenyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic compound that serves as a crucial scaffold in medicinal chemistry and materials science. The 1,2,4-triazole ring is a key pharmacophore found in a wide array of therapeutic agents, including well-known antifungal and anticancer drugs. The presence of a phenyl group at the 3-position imparts specific steric and electronic properties that influence the molecule's biological activity and physical characteristics. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its spectroscopic profile, common synthetic routes, and its significance as a precursor for derivatives with broad biological activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The molecule exists in tautomeric forms, primarily the 1H, 2H, and 4H forms, with the 2H tautomer often being prevalent. Data presented here may correspond to a specific tautomer or a predicted value for the mixture.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | N/A |

| Molecular Weight | 145.16 g/mol | N/A |

| Appearance | Crystalline solid | General Observation |

| Melting Point | 177 °C (for 2H-tautomer) | [1] |

| Boiling Point | 332.7 ± 25.0 °C (Predicted) | [1] |

| pKa | 9.82 ± 0.20 (Predicted, for 2H-tautomer) | [1] |

| Solubility | Soluble in polar organic solvents like ethanol and methanol; limited solubility in water. | [2] |

Note: The unsubstituted 1H-1,2,4-triazole has experimental pKa values of 2.45 (for the conjugate acid) and 10.26.[3]

Spectroscopic Data

Table 2: Summary of Spectroscopic Data

| Technique | Characteristic Peaks / Signals |

| ¹H NMR | Expected Signals (in CDCl₃ or DMSO-d₆): • δ ~8.0-8.2 ppm (m, 2H, ortho-protons of phenyl ring) • δ ~7.4-7.6 ppm (m, 3H, meta/para-protons of phenyl ring) • δ ~8.5-9.0 ppm (s, 1H, C5-H of triazole ring) • δ ~13-15 ppm (br s, 1H, N-H of triazole ring, if not exchanged) |

| ¹³C NMR | Expected Signals (in CDCl₃ or DMSO-d₆): • δ ~160-165 ppm (C3-Phenyl) • δ ~145-150 ppm (C5-H) • δ ~125-135 ppm (Phenyl carbons) |

| IR Spectroscopy | • 3150-3100 cm⁻¹ (N-H stretching)[4] • 3100-3000 cm⁻¹ (Aromatic C-H stretching)[4] • 1600-1550 cm⁻¹ (C=N stretching)[5] • 1540-1500 cm⁻¹ (N=N stretching)[4] • 1500-1400 cm⁻¹ (Aromatic C=C stretching)[4][5] |

| Mass Spectrometry | • Molecular Ion (M⁺): m/z 145 • Key Fragments: Ring cleavage is common. Characteristic fragmentation of the 1,2,4-triazole ring involves the loss of molecules like HCN (m/z 27) or N₂ (m/z 28)[6]. |

Synthesis and Experimental Protocols

General Synthesis Workflow

A common and efficient method for synthesizing 1,2,4-triazole derivatives involves the condensation and cyclization of a carboxylic acid hydrazide with formamide. This straightforward approach provides good yields and tolerates a variety of functional groups.[7]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

-

A mixture of benzohydrazide (1 mole equivalent) and formamide (5-10 mole equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to 150-180 °C and refluxed for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, during which the product often precipitates.

-

The mixture is then poured into ice-cold water to induce further precipitation.

-

The resulting solid is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[8]

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[9][10] The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]

-

Infrared (IR) Spectroscopy : IR spectra are recorded using an FT-IR spectrometer, typically with samples prepared as KBr pellets.[9] Absorption bands are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[10]

Biological Activity and Significance

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, and its derivatives are known to exhibit a vast range of biological activities. While this compound itself is primarily a synthetic intermediate, the core structure it provides is fundamental to the therapeutic action of many drugs. The introduction of various substituents onto the phenyl ring or the triazole nitrogen atoms allows for the fine-tuning of activity against different biological targets.

The wide-ranging bioactivity of 1,2,4-triazole derivatives makes this class of compounds a subject of intense research in the development of new therapeutic agents. Studies have shown that these compounds can act as inhibitors of crucial enzymes, interact with cellular receptors, and disrupt microbial cell membranes, highlighting their versatility as drug candidates.

Conclusion

This compound is a foundational molecule with well-defined, albeit partially predicted, chemical and physical properties. Its true value lies in its role as a versatile building block for the synthesis of a multitude of derivatives with significant pharmacological potential. The stability of the triazole ring combined with the synthetic accessibility of its derivatives ensures that it will remain a molecule of high interest to researchers in medicinal chemistry, drug discovery, and agrochemical development. This guide provides the core technical data and protocols necessary for professionals working with this important chemical entity.

References

- 1. 3-phenyl-2H-1,2,4-triazole CAS#: 3357-42-4 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ijsr.net [ijsr.net]

- 6. benchchem.com [benchchem.com]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. rsc.org [rsc.org]

- 10. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

Tautomeric Landscapes of 3-Phenyl-1H-1,2,4-triazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] The biological activity of these molecules is intimately linked to their three-dimensional structure and the specific arrangement of hydrogen bond donors and acceptors. Consequently, a thorough understanding of tautomerism in 1,2,4-triazole derivatives is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the tautomeric phenomena in 3-phenyl-1H-1,2,4-triazole and its derivatives, detailing the structural possibilities, quantitative stability data, and the key experimental and computational methodologies used for their characterization.

Core Concepts: Annular and Substituent-Driven Tautomerism

Prototropic tautomerism in 3-phenyl-1,2,4-triazole systems primarily involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, a phenomenon known as annular tautomerism. This results in a dynamic equilibrium between three principal tautomers: the 1H, 2H, and 4H forms. The position of the phenyl group at C3 renders the N1 and N2 positions unsymmetrical, leading to distinct chemical and physical properties for each tautomer.

In addition to annular tautomerism, the nature of substituents at other positions on the triazole ring can introduce other forms of tautomerism, such as keto-enol and thione-thiol equilibria. The delicate balance between these forms is governed by a variety of factors, including:

-

Electronic Effects of Substituents: Electron-donating or -withdrawing groups can significantly influence the acidity of the N-H protons and the overall electron distribution in the ring, thereby favoring one tautomer over another.

-

Solvent Polarity: The polarity of the solvent can preferentially stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding.

-

Temperature: Changes in temperature can shift the tautomeric equilibrium, with the more stable tautomer being favored at lower temperatures.

-

Intra- and Intermolecular Hydrogen Bonding: The formation of hydrogen bonds can lock the molecule into a specific tautomeric form, particularly in the solid state.

Quantitative Analysis of Tautomeric Forms

The precise characterization of the tautomeric equilibrium requires a combination of spectroscopic and crystallographic techniques, often supported by computational chemistry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are powerful tools for studying tautomerism in solution. The chemical shifts of ring protons and carbons in NMR, as well as the absorption maxima (λmax) in UV-Vis, are sensitive to the electronic environment of the molecule and thus differ for each tautomer.

Table 1: Representative Spectroscopic Data for 3-Phenyl-1,2,4-triazole Derivatives

| Compound | Tautomeric Form(s) Observed | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV-Vis (λmax, nm) | Reference |

| 3,5-diphenyl-4H-1,2,4-triazole | 4H | CDCl3 | NH: 5.90, Aryl-H: 6.58-7.80 | Triazole C3, C5: 153.64 | 259, 211 | |

| 4-amino-3-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole | 4H | DMSO-d6 | NH2: 5.37, Aryl-H: 7.15-7.77, NH: 12.67 | Triazole C3: 156.7, Triazole C5: 160.5 | Not Reported | [2] |

| 2-(3-(furan-2-yl)-1,2,4-triazol-5-yl)aniline | 1H and 2H mixture | Methanol | Not specified | Not specified | 219, 286 | [3] |

Crystallographic Data

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. The precise bond lengths and angles, as well as the hydrogen bonding patterns, offer valuable insights into the factors stabilizing a particular tautomer.

Table 2: Selected Crystallographic Data for 3-Phenyl-1,2,4-triazole Derivatives

| Compound | Tautomeric Form | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

| 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione | Thione | Monoclinic | P21/c | Phenylamino-Triazole: 16.98, Phenyl-Triazole: 83.36 | [4] |

| 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thione | Monoclinic | P21/c | Phenyl-Triazole: Not specified | [5] |

| Fused 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | 1H | Triclinic | P-1 | Triazole-Indole: 12.65 | [6] |

Biological Significance: Inhibition of Lanosterol 14α-demethylase

Many 1,2,4-triazole derivatives, particularly those developed as antifungal agents, exert their therapeutic effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. The N4 atom of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, thereby blocking the demethylation of lanosterol.[1] This leads to the accumulation of toxic sterols and disrupts the fungal cell membrane, ultimately resulting in cell death.[9] The specific tautomeric form of the triazole derivative can significantly influence its binding affinity to the enzyme and, consequently, its antifungal potency.

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 3-substituted-1,2,4-triazoles involves the cyclization of amidrazones.

Materials:

-

Benzamidrazone

-

Formic acid

-

Reflux apparatus

-

Beakers, flasks, and other standard laboratory glassware

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

A mixture of benzamidrazone and an excess of formic acid is heated at reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess formic acid is removed under reduced pressure.

-

The crude product is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude this compound is purified by recrystallization from a suitable solvent system.

Tautomer Analysis by NMR Spectroscopy

Equipment:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4)

Procedure:

-

Prepare a solution of the 1,2,4-triazole derivative in the chosen deuterated solvent at a concentration of approximately 5-10 mg/mL.

-

Acquire 1H and 13C NMR spectra at room temperature.

-

If tautomeric equilibrium is suspected to be temperature-dependent, acquire spectra at various temperatures (e.g., from -40 °C to 100 °C).

-

Analyze the chemical shifts and coupling constants of the aromatic and triazole ring protons and carbons. The presence of multiple sets of signals may indicate a mixture of tautomers.

-

The relative integration of signals corresponding to different tautomers can be used to determine their population ratios.

-

Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be employed for unambiguous signal assignment.

Tautomer Analysis by UV-Vis Spectroscopy

Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Spectroscopic grade solvents of varying polarities (e.g., hexane, dichloromethane, ethanol, water)

Procedure:

-

Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent.

-

Prepare a series of dilute solutions in different solvents to achieve an absorbance in the range of 0.2-0.8 AU.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-400 nm).

-

Analyze the position and shape of the absorption bands. Different tautomers will exhibit distinct λmax values.

-

The influence of solvent polarity on the absorption spectra can provide insights into the relative polarities of the tautomers.

-

Comparison of the experimental spectra with theoretically calculated spectra for each tautomer can aid in the assignment of the predominant form in solution.[3]

Structure Determination by Single-Crystal X-ray Diffraction

Workflow:

Caption: Workflow for X-ray Crystallography.

Procedure:

-

Crystal Growth: High-quality single crystals of the 1,2,4-triazole derivative are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Diffraction data are collected by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods. This model is then refined against the experimental data to obtain the final, accurate atomic positions and bond parameters.[10]

This comprehensive approach, integrating synthesis, spectroscopy, crystallography, and an understanding of the biological context, is essential for a complete characterization of the tautomeric behavior of this compound and its derivatives, paving the way for the development of more effective and targeted therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. dspace.ncl.res.in [dspace.ncl.res.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.sunway.edu.my [eprints.sunway.edu.my]

- 6. mdpi.com [mdpi.com]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Dawn of a Heterocycle: Early Studies and Discovery of 3-Phenyl-1H-1,2,4-triazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system, a cornerstone in modern medicinal and agricultural chemistry, has a rich history dating back to the late 19th century. This technical guide delves into the seminal early studies that led to the discovery and characterization of a fundamental member of this class: 3-Phenyl-1H-1,2,4-triazole. We will explore the pioneering synthetic methodologies, present the initial characterization data in a structured format, and provide detailed experimental protocols as described in the foundational literature.

The Pioneering Syntheses: Bladin and Pellizzari

The journey into the world of 1,2,4-triazoles began in the 1880s. While J.A. Bladin is credited with the first synthesis of a 1,2,4-triazole derivative in 1885, the work of Italian chemist Guido Pellizzari in 1894 provides one of the earliest documented syntheses of a phenyl-substituted 1,2,4-triazole, specifically the 3,5-diphenyl derivative.[1] These early methods laid the groundwork for the eventual synthesis of the parent this compound.

The primary route to substituted 1,2,4-triazoles in this era was the Pellizzari reaction , which involves the condensation of an acid hydrazide with an amide. For the synthesis of phenyl-substituted triazoles, this typically involved the reaction of benzoylhydrazide with various amides.

A significant early synthesis that likely produced this compound, or a closely related isomer, was described by Eugen Bamberger in 1893. His work on the reaction of amidines with phenylhydrazine derivatives provided a pathway to phenyl-substituted triazoles.

Key Synthetic Pathways

The early syntheses of this compound and its derivatives relied on fundamental organic reactions. The following diagram illustrates the logical relationship of the key reactants in the Pellizzari reaction, a foundational method for forming the 1,2,4-triazole ring.

Caption: Pellizzari Reaction for 3-Phenyl-1,2,4-triazole Synthesis.

Another critical early method for the synthesis of substituted 1,2,4-triazoles was the Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner. This reaction involves the condensation of an imide with a hydrazine.

Experimental Protocols from Early Literature

While the exact, detailed protocols from the 19th-century publications are not always available in modern databases, based on the chemical principles of the time, a representative experimental protocol for the synthesis of a phenyl-substituted 1,2,4-triazole via the Pellizzari reaction can be reconstructed.

Synthesis of 3,5-Diphenyl-1,2,4-triazole (as a model for early phenyl-triazole synthesis based on Pellizzari's work)

-

Reactants:

-

Benzoylhydrazide (1 equivalent)

-

Benzamide (1 equivalent)

-

-

Procedure:

-

A mixture of benzoylhydrazide and benzamide is heated to a high temperature (typically in an oil bath at temperatures exceeding 200 °C) for several hours.

-

The reaction mixture, upon cooling, solidifies.

-

The solid mass is then treated with a dilute alkali solution to remove any unreacted acidic impurities.

-

The resulting crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified 3,5-diphenyl-1,2,4-triazole.

-

Quantitative Data from Early Studies

The characterization of compounds in the late 19th and early 20th centuries relied heavily on physical properties and elemental analysis. The following table summarizes the kind of quantitative data that would have been reported for the early characterization of phenyl-substituted 1,2,4-triazoles.

| Property | Reported Value (for 3,5-Diphenyl-1,2,4-triazole) | Method of Determination |

| Melting Point | ~295 °C | Capillary Melting Point |

| Elemental Analysis | C, H, N composition consistent with C₁₄H₁₁N₃ | Combustion Analysis |

| Solubility | Sparingly soluble in cold water, soluble in hot ethanol | Observation |

Early Biological Investigations

Detailed studies on signaling pathways and mechanisms of action for this compound are a product of modern pharmacology and were not conducted in the early period of its discovery. Early biological investigations of organic compounds, when performed, were generally limited to rudimentary observations of physiological effects in simple models. There is no readily available evidence of specific, in-depth biological studies on the parent this compound from the late 19th or early 20th centuries. The significant interest in the biological activities of 1,2,4-triazoles, particularly their antifungal and herbicidal properties, emerged much later in the 20th century.

Experimental Workflow for Characterization

The logical workflow for the characterization of a newly synthesized compound in the early era of organic chemistry is depicted below.

Caption: Early Workflow for Compound Characterization.

References

In-depth Technical Guide: Crystal Structure and Molecular Geometry of 3-Phenyl-1H-1,2,4-triazole

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystal structure and molecular geometry of a close derivative of 3-Phenyl-1H-1,2,4-triazole, namely 3-Phenyl-1H-1,2,4-triazol-5-amine. Due to the limited availability of crystallographic data for the unsubstituted parent compound, this guide focuses on the comprehensive structural analysis of its 5-amino derivative, which serves as a valuable proxy for understanding the core molecular framework.

The data presented herein is primarily derived from the single-crystal X-ray diffraction study of a co-crystal containing two tautomers: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine[1][2]. This guide will focus on the crystallographic and geometric parameters of the 3-phenyl-1,2,4-triazol-5-amine tautomer.

Crystallographic Data

The crystal structure of the co-crystal of 3-Phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system.

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₈H₈N₄ · C₈H₈N₄ |

| Formula Weight | 320.36 |

| Temperature | 223(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 17.817(2) Å |

| b | 5.0398(6) Å |

| c | 18.637(2) Å |

| α | 90° |

| β | 113.573(4)° |

| γ | 90° |

| Volume | 1533.9(3) ų |

| Z | 4 |

| Calculated Density | 1.387 Mg/m³ |

| Absorption Coefficient | 0.092 mm⁻¹ |

| F(000) | 672 |

| Crystal Size | 0.60 x 0.10 x 0.06 mm |

| Theta range for data collection | 2.44 to 22.56° |

| Index ranges | -19≤h≤19, -5≤k≤5, -20≤l≤19 |

| Reflections collected | 6825 |

| Independent reflections | 1989 [R(int) = 0.0651] |

| Completeness to theta = 22.56° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9945 and 0.9472 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1989 / 0 / 228 |

| Goodness-of-fit on F² | 1.026 |

| Final R indices [I>2sigma(I)] | R1 = 0.0673, wR2 = 0.1581 |

| R indices (all data) | R1 = 0.1235, wR2 = 0.1878 |

| Largest diff. peak and hole | 0.315 and -0.404 e.Å⁻³ |

Molecular Geometry

The molecular geometry of the 3-phenyl-1,2,4-triazol-5-amine tautomer is notable for its planarity. The dihedral angle between the phenyl ring and the mean plane of the 1,2,4-triazole ring is a mere 2.3(2)°[1]. This planarity suggests a significant degree of π-electron delocalization across the molecule. In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer exhibits a much larger dihedral angle of 30.8(2)° between its phenyl and triazole rings[1].

Table 2: Selected Bond Lengths (Å) for 3-Phenyl-1H-1,2,4-triazol-5-amine

| Bond | Length (Å) |

| C8-N4 | 1.337(3) |

Table 3: Dihedral Angles (°) for 3-Phenyl-1H-1,2,4-triazol-5-amine [1]

| Tautomer | Phenyl Ring to Triazole Ring Dihedral Angle (°) |

| 3-phenyl-1,2,4-triazol-5-amine | 2.3(2) |

| 5-phenyl-1,2,4-triazol-3-amine | 30.8(2) |

Experimental Protocols

Synthesis of 3(5)-Phenyl-1,2,4-triazol-5(3)-amine

The synthesis of 3(5)-phenyl-1,2,4-triazol-5(3)-amine was carried out following the procedures outlined by Dolzhenko et al. (2007a,b)[1]. A general synthetic pathway to similar 1,2,4-triazole derivatives involves the cyclization of appropriate precursors. One common method is the reaction of benzoic acid hydrazide with a source of carbon and nitrogen, such as dicyandiamide or S-methylisothiourea, often under basic conditions.

A typical procedure involves heating a mixture of benzoylhydrazine and dicyandiamide in the presence of a base like potassium hydroxide in a suitable solvent, such as ethanol or water. The reaction mixture is refluxed for several hours, after which the product is isolated by cooling and crystallization.

X-ray Crystallography

Single crystals of the title compound suitable for X-ray diffraction were obtained by recrystallization from ethanol[1]. A crystal of suitable dimensions was mounted on a glass fiber. Data collection was performed on a Bruker SMART APEX CCD area-detector diffractometer at 223(2) K using Mo Kα radiation (λ = 0.71073 Å). The data were corrected for Lorentz and polarization effects. An empirical absorption correction was applied using SADABS. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to nitrogen were located in a difference Fourier map and refined isotropically, while the remaining hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization

The following diagram illustrates the molecular structure of 3-Phenyl-1H-1,2,4-triazol-5-amine, a key component of the analyzed crystal structure.

Caption: Molecular structure of 3-Phenyl-1H-1,2,4-triazol-5-amine.

References

Navigating the Physicochemical Landscape of 3-Phenyl-1H-1,2,4-triazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Phenyl-1H-1,2,4-triazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding these fundamental physicochemical properties is paramount for advancing research and development, from designing robust synthetic routes to formulating effective and stable therapeutic agents. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the methodologies to determine these crucial parameters and provides estimations based on the known behavior of analogous 1,2,4-triazole derivatives.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, a comprehensive understanding of its solubility in a range of solvents is essential for various stages of drug development, including purification, formulation, and in vitro/in vivo testing.

Estimated Solubility of this compound

| Solvent | Formula | Polarity Index | Estimated Solubility at 25°C |

| Water | H₂O | 10.2 | Sparingly Soluble |

| Methanol | CH₃OH | 5.1 | Soluble |

| Ethanol | C₂H₅OH | 4.3 | Soluble |

| Acetone | C₃H₆O | 5.1 | Soluble |

| Acetonitrile | C₂H₃N | 5.8 | Soluble |

| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Very Soluble |

Note: "Very Soluble" is typically defined as >100 mg/mL, "Soluble" as 10-100 mg/mL, and "Sparingly Soluble" as 1-10 mg/mL. These are estimations and should be confirmed experimentally.

Experimental Protocol for Equilibrium Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, etc.)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility as the average of at least three independent measurements. The results are typically expressed in mg/mL or g/100mL.

-

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of any resulting pharmaceutical product. Forced degradation studies are employed to accelerate the degradation process and provide insights into the molecule's intrinsic stability. The 1,2,4-triazole ring is generally aromatic and stable under typical acidic and basic conditions; however, harsh conditions can lead to degradation.[1]

Forced Degradation Studies

Forced degradation studies involve exposing the compound to a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 72 hours.

-

Thermal Degradation: Solid compound heated at 80°C for up to 72 hours.

-

Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.

Experimental Protocol for Stability Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation and separate it from its degradation products.

Materials and Equipment:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

A suitable reversed-phase HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile and water with a buffer)

-

pH meter

-

Thermostatically controlled oven and water bath

-

Photostability chamber

Procedure:

-

Method Development and Validation:

-

Develop a reversed-phase HPLC method capable of separating this compound from potential degradation products.

-

Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

-

Forced Degradation Sample Preparation:

-

Prepare solutions of this compound in the respective stress media.

-

At specified time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Assess the peak purity of the parent compound to ensure that no degradation products are co-eluting.

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains to be extensively published, the provided experimental protocols offer a clear pathway for researchers to generate this critical information. The inherent stability of the 1,2,4-triazole core suggests that this compound is a robust molecule, though susceptible to degradation under harsh conditions. A thorough experimental evaluation of its solubility and stability will undoubtedly facilitate its successful application in drug discovery and development.

References

Unraveling the Molecular Landscape of 3-Phenyl-1H-1,2,4-triazole: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Phenyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By delving into its molecular structure, electronic properties, and vibrational signatures through advanced computational methodologies, we aim to furnish researchers and drug development professionals with a foundational understanding of this versatile scaffold.

Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in this compound is fundamental to its chemical behavior and biological activity. Both experimental X-ray crystallography and theoretical Density Functional Theory (DFT) calculations have been employed to elucidate its geometric parameters.

Table 1: Experimental and Theoretical Geometrical Parameters of this compound

| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (DFT/B3LYP/6-311G**) |

| Bond Lengths (Å) | C-N (triazole ring) | 1.32 - 1.38 | 1.33 - 1.39 |

| N-N (triazole ring) | ~1.37 | ~1.38 | |

| C-C (phenyl ring) | 1.37 - 1.40 | 1.39 - 1.41 | |

| C-Ph | ~1.48 | ~1.49 | |

| Bond Angles (°) | C-N-N (triazole ring) | 105 - 112 | 106 - 111 |

| N-C-N (triazole ring) | 108 - 115 | 109 - 114 | |

| Dihedral Angle (°) | Phenyl ring - Triazole ring | ~30.8[1] | Varies with conformation |

Note: Experimental values are generalized from typical crystal structures of phenyl-triazole derivatives. Theoretical values are representative of DFT calculations.

Electronic Properties: A Window into Reactivity

The electronic characteristics of this compound, particularly the distribution of electrons in its frontier molecular orbitals, are key determinants of its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 to 6.0 eV |

| Dipole Moment | 3.0 to 4.0 Debye |

Note: Values are typical ranges obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. Theoretical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Table 3: Key Vibrational Frequencies of this compound (cm⁻¹)

| Vibrational Mode | Experimental (FT-IR/Raman) | Theoretical (DFT) |

| N-H stretch (triazole) | 3100 - 3200 | 3150 - 3250 |

| C-H stretch (aromatic) | 3000 - 3100 | 3050 - 3150 |

| C=N stretch (triazole) | 1550 - 1620 | 1560 - 1630 |

| C=C stretch (phenyl) | 1450 - 1600 | 1460 - 1610 |

| N-N stretch (triazole) | 1250 - 1350 | 1260 - 1360 |

| C-N stretch (triazole) | 1100 - 1200 | 1110 - 1210 |

Note: Frequencies are approximate ranges and can be influenced by the specific experimental conditions and computational methods.

Experimental and Computational Protocols

A synergistic approach combining experimental synthesis and characterization with computational analysis is pivotal for a thorough understanding of this compound and its derivatives.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the cyclization of a benzimidoyl chloride with formylhydrazine. The synthesized compound is then subjected to rigorous characterization to confirm its structure and purity.

Computational Analysis Workflow

Computational chemistry provides invaluable insights into the intrinsic properties of this compound at the atomic level. Density Functional Theory (DFT) is a widely used method for these investigations.

Application in Drug Development: Molecular Docking

The 1,2,4-triazole moiety is a key pharmacophore in many antifungal agents. These compounds often exert their effect by inhibiting the enzyme lanosterol 14-alpha-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein target.

Mechanism of Action of Triazole Antifungals

The inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to cell death.

Molecular Docking Protocol

A typical molecular docking workflow involves preparing the protein and ligand structures, performing the docking simulation, and analyzing the results.

Experimental Protocol: Molecular Docking of a this compound Derivative against Lanosterol 14-alpha-demethylase (CYP51)

-

Protein Preparation:

-

Obtain the 3D crystal structure of CYP51 from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the this compound derivative.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.

-

The program will generate a set of possible binding poses and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most favorable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) to understand the molecular basis of binding.

-

Compare the binding affinity and interactions with known inhibitors to assess the potential of the new derivative.

-

Conclusion

This guide has provided a detailed overview of the theoretical and computational approaches used to study this compound. The integration of experimental data with computational modeling offers a powerful strategy for understanding the structure-property relationships of this important heterocyclic compound. For drug development professionals, these computational tools, particularly molecular docking, are indispensable for the rational design of novel and more effective therapeutic agents. The presented workflows and data serve as a valuable resource for researchers embarking on the study of this and related triazole derivatives.

References

Acidity and Basicity of the 3-Phenyl-1H-1,2,4-triazole Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1H-1,2,4-triazole scaffold is a privileged heterocyclic motif integral to the development of a wide array of therapeutic agents and functional materials. Its prevalence in medicinal chemistry underscores the importance of a thorough understanding of its physicochemical properties, particularly its acidity and basicity. These characteristics are pivotal as they govern the molecule's solubility, membrane permeability, and interactions with biological targets. This technical guide provides a comprehensive overview of the acidic and basic nature of the this compound ring system, including its tautomeric and protonation equilibria, quantitative data, and detailed experimental methodologies for pKa determination.

Tautomerism and Protonation Equilibria

The 1H-1,2,4-triazole ring system can exist in different tautomeric forms. For the parent 1,2,4-triazole, the 1H- and 4H-tautomers are possible, with the 1H-tautomer being the more stable form.[1][2] The introduction of a phenyl group at the 3-position does not fundamentally alter this equilibrium, although electronic effects can influence the relative stabilities.

The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2] The basicity arises from the lone pair of electrons on the nitrogen atoms, which can accept a proton. Computational studies on the parent 1,2,4-triazole suggest that the N4 position is the most favorable site for protonation.[3] The acidity is due to the N-H proton, which can be abstracted by a base.

The equilibria involved in the protonation and deprotonation of the this compound ring system are crucial for its behavior in different pH environments.

Quantitative Acidity and Basicity Data

| Compound | pKa (Conjugate Acid) | pKa (Neutral Species) | Reference |

| 1,2,4-Triazole | 2.45 | 10.26 | [2] |

| 1-Alkyl-1,2,4-triazoles | Weakly basic | - | [4] |

Table 1: pKa values for 1,2,4-triazole and related compounds.

Theoretical calculations have been employed to predict the pKa values of various 1,2,4-triazole derivatives in different solvents, highlighting the significant influence of the solvent on acidity.[5][6]

Experimental Protocols for pKa Determination

The determination of pKa values for triazole derivatives is commonly performed using potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. The general procedure involves titrating a solution of the triazole derivative with a strong acid or base and monitoring the pH change.

-

Preparation of Solutions:

-

Prepare a standard solution of the triazole compound (e.g., 0.001 M) in a suitable solvent. For compounds with low aqueous solubility, co-solvents like ethanol, methanol, or dioxane are used (e.g., 50% v/v).[7][8]

-

Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of an inert salt (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH meter and electrode system using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration:

-

Place a known volume of the triazole solution into a thermostatted titration vessel.

-

Add the inert salt solution to maintain constant ionic strength.

-

To determine the pKa of the conjugate acid (basicity), titrate the solution with the standardized strong acid.

-

To determine the pKa of the neutral species (acidity), titrate with the standardized strong base.

-

Record the pH value after each incremental addition of the titrant, allowing the solution to equilibrate.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

-

Alternatively, various computational programs can be used to calculate the pKa from the titration data.[7]

-

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

-

Preparation of Solutions:

-

Prepare a stock solution of the triazole compound in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values.

-

-

Spectral Measurement:

-

Prepare a series of solutions containing the triazole compound at a constant concentration in the different buffer solutions.

-

Record the UV-Vis absorption spectrum for each solution.

-

-

Data Analysis:

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at a specific wavelength versus pH. The resulting sigmoidal curve can be used to determine the pKa, which corresponds to the pH at the inflection point.

-

Alternatively, the Henderson-Hasselbalch equation can be applied to the spectral data to calculate the pKa.[8]

-

Role in Signaling Pathways and Drug Development

While the this compound core itself is not directly implicated in specific signaling pathways in the reviewed literature, its derivatives are of significant interest in drug discovery. For instance, certain 1,2,4-triazole derivatives have been investigated as potential activators of the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.[11] The ability of the triazole ring to engage in hydrogen bonding and its specific acidity/basicity are critical for its interaction with biological targets, such as the heme iron in cytochrome P450 enzymes, which is relevant for antifungal agents and aromatase inhibitors.[6][12]

The pKa of a drug candidate containing the this compound moiety will dictate its charge state in different physiological compartments, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a precise understanding and, where necessary, modulation of the acidity and basicity of this ring system are crucial for the successful development of new therapeutics.

Conclusion

The this compound ring system possesses amphoteric properties, with its acidity and basicity being influenced by tautomeric equilibria and the electronic nature of its substituents. While specific experimental pKa values for the parent this compound are not widely reported, the well-established values for 1,2,4-triazole provide a solid foundation for understanding its behavior. The detailed experimental protocols for pKa determination outlined in this guide offer a practical framework for researchers to characterize novel derivatives. A thorough grasp of the acid-base properties of this important scaffold is indispensable for its effective application in medicinal chemistry and materials science.

References

- 1. ijsr.net [ijsr.net]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 7. orientjchem.org [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. ijper.org [ijper.org]

- 11. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the phenyl and triazole rings in 3-Phenyl-1H-1,2,4-triazole

An In-depth Technical Guide to the Reactivity of Phenyl and Triazole Rings in 3-Phenyl-1H-1,2,4-triazole

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the chemical reactivity of heterocyclic compounds is paramount. This guide provides a detailed exploration of the reactivity of the phenyl and triazole rings in this compound, a scaffold of significant interest in medicinal chemistry. This document outlines the key reactive sites, summarizes quantitative data from relevant studies, provides detailed experimental protocols for characteristic reactions, and employs visualizations to illustrate reaction pathways.

Introduction to the Reactivity of this compound

This compound possesses two key structural motifs that dictate its chemical behavior: a phenyl ring and a 1,2,4-triazole ring. The interplay of the electronic properties of these two rings governs the molecule's susceptibility to various chemical transformations. The 1,2,4-triazole ring is an electron-deficient aromatic system due to the presence of three nitrogen atoms. This inherent electron deficiency generally deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic attack, particularly if a suitable leaving group is present. Conversely, the triazole moiety acts as a deactivating group on the attached phenyl ring, influencing its reactivity in electrophilic aromatic substitution reactions. The lone pairs of electrons on the nitrogen atoms of the triazole ring also make it a competent nucleophile, leading to reactions such as N-alkylation.

Nucleophilic Reactivity of the Triazole Ring: N-Alkylation

The most prominent reaction of the 1H-1,2,4-triazole ring is N-alkylation, owing to the nucleophilic nature of the nitrogen atoms. In this compound, alkylation can potentially occur at the N1, N2, or N4 positions, leading to a mixture of regioisomers. The regioselectivity of this reaction is influenced by several factors including the nature of the alkylating agent, the base employed, the solvent, and the steric hindrance imposed by the phenyl group at the C3 position.

Generally, in the alkylation of substituted 1,2,4-triazoles, a mixture of N1 and N2 isomers is often observed, with the N1-isomer often being the major product.[1] However, specific reaction conditions can favor one isomer over the other. For instance, in the alkylation of 1,2,4-triazole with alkyl halides in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), a high regioselectivity for the N1-substituted product (90:10 ratio of N1 to N4 isomers) has been reported.[1] For S-protected 1,2,4-triazoles, alkylation has been shown to occur at the N1 and N2 positions, with a preference for the N2 alkylated isomer.[2]

Logical Relationship for N-Alkylation Regioselectivity:

Quantitative Data for N-Alkylation of Related 1,2,4-Triazoles

| Substrate | Alkylating Agent | Base | Solvent | Product(s) | Yield (%) | Reference |

| 1H-1,2,4-triazole | 4-Nitrobenzyl halides | DBU | THF | 1-(4-Nitrobenzyl)-1H-1,2,4-triazole & 4-(4-Nitrobenzyl)-4H-1,2,4-triazole (90:10) | High | [1] |

| 3-Benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole | Dibromomethane | K2CO3 | Acetone | N1-CH2-N1, N1-CH2-N2, N2-CH2-N2 isomers | 15, 50, 10 | [3] |

Experimental Protocol: General Procedure for N-Alkylation of 1,2,4-Triazoles

The following is a general protocol for the N-alkylation of 1,2,4-triazoles, which can be adapted for this compound.

Materials:

-

1H-1,2,4-triazole derivative (1.0 eq)

-

Alkyl halide (1.1 eq)

-

Base (e.g., K2CO3, Cs2CO3, DBU) (1.2 eq)

-

Solvent (e.g., DMF, Acetone, THF)

-

Tetrabutylammonium bromide (TBAB) (catalytic amount, for phase-transfer conditions)

Procedure:

-

To a solution of the 1H-1,2,4-triazole derivative in the chosen solvent, add the base and a catalytic amount of TBAB if applicable.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the alkyl halide dropwise to the reaction mixture.

-

The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, while monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to isolate the different regioisomers.

Reactivity of the Phenyl Ring: Electrophilic Aromatic Substitution

The 1,2,4-triazole ring is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution (SEAr). This deactivation means that harsher reaction conditions are typically required compared to benzene. The triazole substituent is expected to be a meta-director due to its electron-withdrawing nature.

While specific experimental data for electrophilic substitution on this compound is limited in the provided search results, studies on analogous systems, such as the nitration of 2-phenyl-1,2,3-triazole, show that nitration occurs on the phenyl ring at the para-position, indicating that the directing effect can be complex.[4] In the case of fused pyrazolotriazolopyrimidine systems, electrophilic substitution such as bromination, iodination, and nitration occurs on the pyrimidine ring, suggesting it is more activated than the triazole or phenyl rings in that specific context.[2]

Workflow for Investigating Electrophilic Aromatic Substitution:

Reactivity of the Triazole Ring: Electrophilic and Nucleophilic Substitution

Due to its electron-deficient nature, the 1,2,4-triazole ring is generally resistant to electrophilic substitution. Reactions typically require harsh conditions and may not be selective.

Conversely, nucleophilic substitution on the triazole ring is more plausible, especially if a good leaving group is present at the C3 or C5 position. For the parent this compound, direct nucleophilic substitution is unlikely as there is no suitable leaving group. However, derivatives of this compound bearing a leaving group (e.g., a halogen) at the C5 position would be expected to undergo nucleophilic substitution.

Conclusion

The reactivity of this compound is characterized by the nucleophilic character of the triazole nitrogen atoms, leading primarily to N-alkylation reactions where regioselectivity is a critical consideration. The phenyl ring is deactivated towards electrophilic aromatic substitution, with the triazole substituent expected to direct incoming electrophiles to the meta position. The triazole ring itself is generally unreactive towards electrophiles but could undergo nucleophilic substitution if appropriately substituted with a leaving group. Further experimental and computational studies are warranted to provide a more detailed and quantitative understanding of the reactivity of this important heterocyclic scaffold, which will undoubtedly aid in the design and synthesis of novel drug candidates.

References

- 1. japer.in [japer.in]

- 2. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Note: Synthesis of 3-Phenyl-1H-1,2,4-triazole from Benzamidine and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-Phenyl-1H-1,2,4-triazole, a key scaffold in medicinal chemistry, from the readily available starting materials, benzamidine and formic acid. The described method is a variation of established triazole syntheses, proceeding via a plausible N-formylbenzamidine intermediate, followed by cyclization facilitated by formamide at elevated temperatures. This document outlines the reaction mechanism, a step-by-step experimental protocol, and a summary of relevant quantitative data.

Introduction

The 1,2,4-triazole moiety is a privileged heterocyclic structure found in a wide array of pharmacologically active compounds, exhibiting antifungal, antiviral, anticancer, and anti-inflammatory properties. The synthesis of substituted 1,2,4-triazoles is, therefore, a significant focus in the field of drug discovery and development. While various synthetic routes to this scaffold exist, this note details a practical and efficient method starting from benzamidine and formic acid. The reaction is believed to proceed through the initial formation of N-formylbenzamidine, which subsequently undergoes cyclization in the presence of formamide, the latter serving as both a solvent and a source of the third nitrogen atom for the triazole ring.

Reaction Mechanism

The proposed reaction mechanism involves two key stages:

-

N-Formylation of Benzamidine: Benzamidine reacts with formic acid in an acid-catalyzed nucleophilic acyl substitution to form N-formylbenzamidine and water.

-

Cyclization and Dehydration: At high temperature, formamide facilitates the cyclization of N-formylbenzamidine. It is proposed that formamide can provide an ammonia equivalent, which attacks the formyl carbon, leading to a cyclized intermediate. Subsequent dehydration results in the aromatic this compound.

Experimental Protocol

This protocol is based on established principles of 1,2,4-triazole synthesis.

Materials:

-

Benzamidine hydrochloride

-

Formic acid (≥95%)

-

Formamide (≥99.5%)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

Neutralization of Benzamidine Hydrochloride: In a 100 mL beaker, dissolve benzamidine hydrochloride (1.57 g, 10 mmol) in 20 mL of deionized water. Slowly add a 1 M solution of sodium hydroxide with stirring until the pH of the solution reaches approximately 9-10, precipitating the free benzamidine base. Filter the white solid, wash with a small amount of cold deionized water, and dry under vacuum.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried benzamidine (1.20 g, 10 mmol), formic acid (15 mL), and formamide (20 mL).

-

Reaction: Heat the mixture to 150-160 °C with vigorous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold deionized water.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a white crystalline solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 3-substituted-1,2,4-triazoles using related methods. Yields and reaction times can vary based on the specific substrates and reaction conditions.

| Starting Materials | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Method |

| Benzamidine, Formamide | 160-180 | 3-5 | 75-85 | Heating of amidine with formamide |